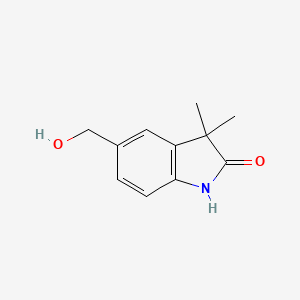

5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

HMF was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of HMF .

Molecular Structure Analysis

The molecular structure of HMF has been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments . These studies have provided insights into the molecular structure, morphology, and growth mechanism of HMF derived humins as a function of HMF conversion .

Physical And Chemical Properties Analysis

HMF has a molar mass of 126.111 g·mol −1 . It has a melting point of 30 to 34 °C and a boiling point of 114 to 116 °C . It also has a density of 1.29 g/cm 3 .

Wissenschaftliche Forschungsanwendungen

Industrial Chemicals and Materials

5-HMF serves as a valuable refining chemical in industry production. It can be derived from biomass feedstock and transformed into several high-value industrial compounds:

Catalysis and Biomass Conversion

Solid acids, particularly heterogeneous catalysts, play a crucial role in converting cellulose into 5-HMF. Researchers have explored novel solid acids with Brønsted and/or Lewis acidic sites, including:

Fructose Dehydration Mechanisms

Studies on 5-HMF formation from fructose have revealed mechanisms that prevent side reactions, such as polymerization. By inhibiting hydrogen atoms from removing hydroxyl groups, researchers can avoid glycosidic linkages with other fructose molecules .

Hydrogenation for Biofuel Production

Researchers have developed reusable hydrogenation catalysts for converting 5-HMF into valuable liquid biofuels. Activated charcoal-dispersed Ru-Ir alloy nanoparticles demonstrate selective hydrogenation capabilities .

Enzyme Engineering for 5-HMF Oxidation

Efforts to enhance 5-HMF oxidase involve controlled approaches, especially when testing specific gene fragments with predefined mutations. These studies contribute to improving enzyme robustness and efficiency .

Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

Electrocatalytic oxidation of 5-HMF offers advantages such as mild reaction conditions and high conversion rates. Researchers focus on synthesizing FDCA, a valuable platform chemical, through this electrochemical route .

Safety and Hazards

HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure and repeated exposure) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)-3,3-dimethyl-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)8-5-7(6-13)3-4-9(8)12-10(11)14/h3-5,13H,6H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRHJRFNRKIETR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CO)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)

![N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2648618.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-methoxybenzo[d]thiazole](/img/structure/B2648620.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2648621.png)

![(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)

![3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2648632.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2648634.png)